molecular formula C20H18ClF3N2O3 B2993323 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034348-43-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2993323
CAS RN: 2034348-43-9
M. Wt: 426.82
InChI Key: OGTIBXJFKRZEBU-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClF3N2O3 and its molecular weight is 426.82. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies

Research has demonstrated the metabolic processing of related compounds by human liver microsomes and cytochrome P450 isoforms. For instance, alachlor, a chloroacetanilide herbicide with a somewhat similar structure, undergoes metabolism in human liver microsomes, indicating the capability of human enzymes to process complex organic molecules. This metabolic pathway involves the formation of specific metabolites, with cytochrome P450 3A4 playing a crucial role in this process (Coleman et al., 1999). Such studies are crucial for understanding the biotransformation of pharmaceuticals and pesticides, highlighting potential implications for drug design and safety assessments.

Antitumor Activity

Another area of research involves evaluating the antitumor activities of compounds bearing structural similarities. A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, assessing their antitumor potential against various human tumor cell lines. Compounds within this category demonstrated considerable anticancer activity, suggesting the therapeutic potential of structurally related compounds in oncology (Yurttaş et al., 2015). This indicates the promise of similar compounds for developing new anticancer agents.

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of derivatives with benzothiazole and oxazepine structures have been explored for their potential antibacterial and anticancer properties. Novel benzoxepine-1,2,3-triazole hybrids, for instance, have been synthesized and shown to exhibit selective efficacy against certain bacterial strains and cancer cell lines, underscoring the versatility of these compounds in drug discovery (Kuntala et al., 2015).

Fungicidal Activity

Compounds incorporating the dibenzo[e][1,2]oxazepin core have been synthesized and evaluated for their fungicidal activities, revealing moderate to high effectiveness against various phytopathogenic fungi. This suggests the utility of such compounds in agricultural sciences, particularly in the development of new fungicides for crop protection (Yang et al., 2017).

properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O3/c21-16-4-5-17-14(10-16)11-26(19(28)12-29-17)7-6-25-18(27)9-13-2-1-3-15(8-13)20(22,23)24/h1-5,8,10H,6-7,9,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTIBXJFKRZEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

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